molecular formula C15H20N2O4S B2568391 4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one CAS No. 952886-99-6

4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2568391
CAS No.: 952886-99-6
M. Wt: 324.4
InChI Key: DULLCAGLVSYBLA-UHFFFAOYSA-N
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Description

4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to a benzoyl moiety, which is further connected to a dimethylpiperazinone ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-ethylsulfonylbenzoyl chloride with a suitable base, such as triethylamine, in an organic solvent like dichloromethane. This reaction forms the benzoyl intermediate.

    Cyclization: The benzoyl intermediate is then reacted with 3,3-dimethylpiperazine in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions. This step leads to the formation of the desired piperazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzoyl moiety can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and piperazinone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazinone derivatives.

Scientific Research Applications

4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzoyl and piperazinone moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Methylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one
  • 4-(4-(Propylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one
  • 4-(4-(Butylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one

Uniqueness

The presence of the ethylsulfonyl group in 4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-ethylsulfonylbenzoyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-4-22(20,21)12-7-5-11(6-8-12)13(18)17-10-9-16-14(19)15(17,2)3/h5-8H,4,9-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULLCAGLVSYBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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